3,6-Diphenyl-9H-carbazole

Vue d'ensemble

Description

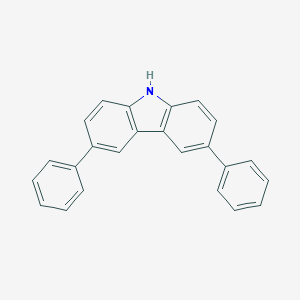

3,6-Diphenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is known for its extended π-π conjugation from the carbazole fused rings to the phenyl groups attached at the 3 and 6 positions . This compound exhibits excellent optoelectronic properties, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-9H-carbazole can be synthesized through several methods. One common approach involves the reaction of aniline with potassium permanganate under acidic conditions . The specific steps include:

- Dissolving aniline in an acidic solution.

- Adding potassium permanganate to the solution.

- Stirring the mixture at room temperature for several hours.

- Filtering and purifying the product through crystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves more scalable and efficient methods, such as electropolymerization and chemical polymerization . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in various applications.

Substitution: The 3 and 6 positions of the carbazole ring are highly reactive, allowing for substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: N-Bromo succinimide for bromination reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have enhanced optoelectronic properties .

Applications De Recherche Scientifique

Organic Electronics

1.1. OLEDs and TADF Devices

3,6-Diphenyl-9H-carbazole is extensively utilized as both a host and an active material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices. Its extended π-conjugation from the carbazole core to the phenyl groups enhances its electron-donating capabilities, resulting in improved light emission efficiency. Studies have shown that DPhCz can significantly enhance the performance of OLEDs by facilitating charge transport and improving luminescent properties .

1.2. Organic Photovoltaics (OPVs)

In addition to OLEDs, DPhCz is also applied in organic photovoltaics (OPVs). Its ability to form efficient charge-transfer complexes makes it a promising candidate for use in solar cells. Research indicates that DPhCz derivatives can be used as sensitizers in dye-sensitized solar cells (DSSCs), contributing to better energy conversion efficiencies .

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have explored the potential anticancer properties of DPhCz derivatives. The modification of the carbazole structure with various substituents has been shown to enhance its biological activity against different cancer cell lines. For instance, certain derivatives exhibit significant cytotoxic effects, suggesting that they could serve as lead compounds for developing new anticancer agents .

2.2. Antimicrobial Properties

DPhCz and its derivatives have also been investigated for their antimicrobial activity. The presence of electron-withdrawing groups in the phenyl substituents has been linked to increased effectiveness against various pathogens, indicating a potential application in pharmaceutical formulations aimed at combating infections .

Synthetic Chemistry

3.1. Building Block for Complex Molecules

In synthetic chemistry, DPhCz serves as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, facilitating the synthesis of novel materials with tailored electronic properties .

3.2. Ligand in Coordination Chemistry

DPhCz can also act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting photophysical properties. This application is particularly relevant for developing new materials for catalysis or sensing applications.

Photophysical Properties

The photophysical characteristics of DPhCz are crucial for its applications in optoelectronics. It exhibits strong absorption and emission spectra, which can be tuned by modifying its chemical structure through substitution patterns on the phenyl rings. For example, derivatives with electron-withdrawing groups show red shifts in absorption and emission maxima, enhancing their suitability for specific applications in light-emitting devices .

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism of action of 3,6-Diphenyl-9H-carbazole involves its ability to donate electrons and participate in π-π interactions. These properties make it an excellent candidate for use in optoelectronic devices, where it can facilitate charge transport and improve device efficiency .

Comparaison Avec Des Composés Similaires

Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy compared to 3,6-Diphenyl-9H-carbazole.

Poly(3,6-carbazole): Similar in structure but differs in electronic properties and stability.

Polythiophene: Another conducting polymer with different optoelectronic properties.

Uniqueness: this compound stands out due to its unique combination of high charge carrier mobility, excellent morphological stability, and versatile functionalization capabilities . These properties make it a preferred choice for advanced optoelectronic applications.

Activité Biologique

3,6-Diphenyl-9H-carbazole is a compound that belongs to the carbazole family, known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications through various studies and research findings.

Overview of Carbazole Compounds

Carbazoles are heterocyclic compounds characterized by their fused ring structure, which contributes to their pharmacological properties. They have been investigated for a range of biological activities, including anti-tumor, anti-bacterial, anti-fungal, anti-inflammatory, neuroprotective, and anti-diabetic effects . The unique structure of carbazole makes it a promising scaffold for medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Dabrovolskas et al. synthesized various carbazole derivatives and evaluated their antibacterial activity against Bacillus subtilis and Escherichia coli. The results indicated that derivatives with substitutions at the C-6 and C-3 positions showed enhanced antibacterial effects compared to those at C-2 and C-7 positions .

Table 1: Antibacterial Activity of Carbazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| C-6 Substituted | Bacillus subtilis | High |

| C-3 Substituted | Escherichia coli | Moderate |

| C-2 Substituted | Bacillus subtilis | Low |

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. For instance, aminopropyl carbazole derivatives have been shown to protect neurons from apoptosis in models of neurodegenerative diseases . Specifically, P7C3-S243, a derivative of this compound, significantly increased the survival rate of newborn neurons in the hippocampus by blocking apoptotic pathways rather than enhancing neural stem cell proliferation .

Case Study: Neuroprotection in Animal Models

In a study involving mice treated with P7C3-S243, researchers observed a doubling of surviving hippocampal cells compared to untreated controls within one week post-treatment. This highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.

3. Antitumor Activity

Carbazole derivatives have also been investigated for their anticancer properties. A novel N-substituted carbazole was found to inhibit topoisomerase II activity at lower concentrations than conventional chemotherapeutics like etoposide . This suggests that this compound and its derivatives could be developed as effective anticancer agents.

Table 2: Antitumor Activity Comparison

| Compound | Mechanism | IC50 (µM) |

|---|---|---|

| N-substituted carbazole | Topoisomerase II Inhibition | 2.5 |

| Etoposide | Topoisomerase II Inhibition | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : It is proposed that carbazole derivatives enhance membrane permeability and inhibit specific enzymatic pathways in bacteria .

- Neuroprotective Mechanism : The neuroprotective effects are primarily due to the ability of these compounds to prevent apoptosis in neurons through antioxidative pathways and modulation of signaling cascades .

Propriétés

IUPAC Name |

3,6-diphenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKGEAHIZDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985149 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-68-8, 56525-79-2 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diphenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: How does the structure of 3,6-Diphenyl-9H-carbazole contribute to its applications in organic light-emitting diodes (OLEDs)?

A: The structure of this compound plays a crucial role in its effectiveness for OLED applications. The carbazole core acts as an electron-rich donor moiety, while the phenyl substituents can act as weak acceptors. This donor-acceptor structure facilitates intramolecular charge transfer, a key process for light emission in OLEDs []. Moreover, the bulky, non-planar structure of this compound helps to prevent aggregation in the solid state, which can lead to quenching of luminescence []. This property is particularly important for achieving high efficiency in OLED devices.

Q2: What are the advantages of using the Ullmann C–N coupling reaction to synthesize poly(arylene ether ketone)s (PAEKs) with this compound pendants?

A: The Ullmann C–N coupling reaction offers several advantages for incorporating this compound pendants onto PAEKs []. Firstly, this reaction exhibits high reactivity, enabling the production of high molecular weight polymers. The high molecular weight inherited from the precursor PAEKs contributes to desirable mechanical properties, such as toughness, making the resulting PAEK-Cz membranes suitable for practical applications. Secondly, the reaction allows for control over the degree of substitution of the carbazole pendants by adjusting the monomer feed ratio, which in turn allows for tuning the glass transition temperature of the resulting polymers. This control over material properties is crucial for optimizing performance in various applications.

Q3: How does the incorporation of this compound into poly(vinyl alcohol) (PVA) enhance room-temperature phosphorescence (RTP)?

A: Incorporating this compound (DPCz) into a PVA matrix leads to significant enhancement of RTP due to a combination of factors []. Firstly, the abundance of hydrogen bonding sites in PVA helps suppress non-radiative decay pathways that would typically quench phosphorescence at room temperature. Secondly, the co-assembly of DPCz and PVA helps to minimize the energy gap between the singlet and triplet excited states (ΔEST). This smaller energy gap facilitates intersystem crossing, a crucial step for populating the triplet state necessary for phosphorescence. These combined effects result in long-lived phosphorescence and a remarkable afterglow in DPCz-doped PVA films.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.